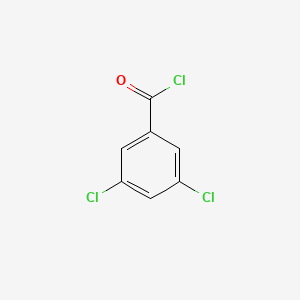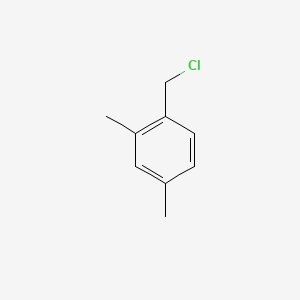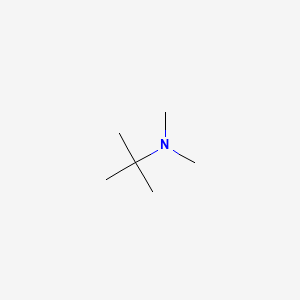
3,5-Dichlorbenzoylchlorid
Übersicht
Beschreibung
3,5-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorobenzoyl chloride is used in various scientific research applications, including:
Wirkmechanismus
Target of Action
3,5-Dichlorobenzoyl chloride is an important substrate in the synthesis of various benzamide derivatives . It reacts with arylamine compounds to produce a series of dichlorobenzamide derivatives . The primary targets of this compound are therefore arylamine compounds .
Mode of Action
The compound interacts with its targets (arylamine compounds) through a reaction process that occurs in N, N′ -dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives .
Biochemical Pathways
The biochemical pathway involved in the action of 3,5-Dichlorobenzoyl chloride is the synthesis of dichlorobenzamide derivatives. This process begins with the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds . The resulting dichlorobenzamide derivatives have various applications, including in the fields of medicines, industry, and biology .
Result of Action
The result of the action of 3,5-Dichlorobenzoyl chloride is the production of a series of dichlorobenzamide derivatives . These derivatives have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Some of these derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Action Environment
The action of 3,5-Dichlorobenzoyl chloride is influenced by the reaction environment. The reaction with arylamine compounds occurs in N, N′ -dimethylformamide solution at 60 °C . The compound may also interact with the environment in ways that could lead to the release of irritating gases and vapors
Biochemische Analyse
Biochemical Properties
3,5-Dichlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound is known to react with nucleophilic groups such as amines and alcohols, forming amides and esters, respectively. These interactions are crucial in the modification of biomolecules and the synthesis of complex organic structures .
Cellular Effects
3,5-Dichlorobenzoyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with nucleophilic groups can lead to the modification of proteins and other biomolecules, impacting their function and activity. Additionally, 3,5-Dichlorobenzoyl chloride can induce cytotoxic effects, leading to cell death in certain cell types .
Molecular Mechanism
The molecular mechanism of 3,5-Dichlorobenzoyl chloride involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This acylation reaction can result in the inhibition or activation of enzymes, depending on the specific target. For example, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Additionally, 3,5-Dichlorobenzoyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichlorobenzoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to 3,5-Dichlorobenzoyl chloride can lead to cumulative effects on cellular function, including persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3,5-Dichlorobenzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 3,5-Dichlorobenzoyl chloride can lead to severe cytotoxicity, organ damage, and even death in animal models .
Metabolic Pathways
3,5-Dichlorobenzoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that may have different biological activities. These metabolic reactions can affect the overall metabolic flux and levels of specific metabolites in cells and tissues .
Transport and Distribution
Within cells and tissues, 3,5-Dichlorobenzoyl chloride is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with binding proteins. This distribution can influence the compound’s localization and activity within cells .
Subcellular Localization
The subcellular localization of 3,5-Dichlorobenzoyl chloride is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dichlorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of 3,5-dichlorobenzoyl chloride .
Another method involves the reaction of 3,5-dichlorobenzonitrile with a sulfonating agent, followed by chlorination and subsequent conversion to the acyl chloride .
Industrial Production Methods
In industrial settings, 3,5-dichlorobenzoyl chloride is often produced by the chlorination of 3,5-dichlorobenzoic acid using thionyl chloride or oxalyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane (DCM) and a catalyst like dimethylformamide (DMF) to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides, a common reaction in the synthesis of pharmaceuticals and agrochemicals.
Hydrolysis: It can hydrolyze in the presence of water to form 3,5-dichlorobenzoic acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base such as pyridine to form amides.
Thionyl Chloride: Used in the synthesis of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid.
Major Products Formed
Amides: Formed by the reaction with amines.
3,5-Dichlorobenzoic Acid: Formed by hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichlorobenzoyl Chloride
- 2,4-Dichlorobenzoyl Chloride
- 3,5-Dichlorobenzoic Acid
Uniqueness
3,5-Dichlorobenzoyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of products it can form. Compared to other dichlorobenzoyl chlorides, the 3,5-substitution pattern provides distinct steric and electronic properties that can be advantageous in certain synthetic applications .
Eigenschaften
IUPAC Name |
3,5-dichlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHLXLVPNZMBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027506 | |
| Record name | 3,5-Dichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-62-6 | |
| Record name | 3,5-Dichlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 3,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S09182623N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for producing 3,5-Dichlorobenzoyl chloride?
A1: Several methods exist for synthesizing 3,5-Dichlorobenzoyl chloride. One approach involves a multi-step process starting with benzoyl chloride. This method utilizes sulfonation, catalytic chlorination, and a final sulfur dioxide removal chlorination step catalyzed by quaternary phosphonium salt to yield the final product []. Another method utilizes o-aminobenzoic acid as a starting material and involves chlorination, diazotization, and chloroformylation to achieve a high yield of over 86% []. A third approach, detailed in a patent, describes a method starting with formyl chloride and sulfur trioxide to create 5-chloro-sulfonated benzene dicarboxylic acid. This is then converted to 5-formyl-chloro-terephthaloyl chloride using triphosgene chloride and finally transformed into 3,5-Dichlorobenzoyl chloride and sulfur chloride [].
Q2: What analytical techniques are employed for the determination of 3,5-Dichlorobenzoyl chloride?
A2: Two main analytical methods are highlighted in the research for quantifying 3,5-Dichlorobenzoyl chloride. One method utilizes reverse-phase high-performance liquid chromatography (Re-HPLC) following pre-derivatization with methanol []. This method demonstrates high accuracy and precision with a reported RSD of 0.19% []. Another approach involves a spectrophotometric determination based on a charge-transfer reaction. This method exploits the reaction of 3,5-Dichlorobenzoyl chloride with hydroxylamine to form 3,5-dichloro-N-hytroxybenzoylamine (DCHA) []. DCHA then forms a charge-transfer complex with p-benzoquinone in the presence of cetylpyridinium chloride (CPC), allowing for spectrophotometric quantification at 485 nm [].
Q3: Beyond its use as a reagent, are there any specific applications for 3,5-Dichlorobenzoyl chloride?
A3: Research indicates the utility of 3,5-Dichlorobenzoyl chloride in modifying molecular structures for specific applications. For instance, it has been employed in the functionalization of "NU-BIPHEP(O)" compounds, a class of stereodynamic diphosphine ligands []. This modification allows for the exploration of diastereomeric adduct formation with Okamoto-type cellulose derivatives and facilitates on-column deracemization based on non-covalent interactions []. This highlights the potential of 3,5-Dichlorobenzoyl chloride in fine-tuning the properties of chemical entities for applications in areas like chiral separation and catalysis.
Q4: What are the environmental considerations associated with 3,5-Dichlorobenzoyl chloride production?
A4: While specific environmental impact data isn't directly provided in the research excerpts, one patent highlights the advantage of a specific synthetic route for its reduced environmental footprint []. This method generates less waste and avoids the production of hazardous byproducts requiring extensive recycling [], suggesting a focus on greener synthetic pathways for 3,5-Dichlorobenzoyl chloride.
Q5: Are there any known analytical challenges associated with 3,5-Dichlorobenzoyl chloride?
A5: Although not explicitly stated, the use of pre-derivatization in one of the HPLC methods [] suggests that direct analysis of 3,5-Dichlorobenzoyl chloride might pose challenges, possibly due to its reactivity or lack of suitable chromophores for direct detection. This highlights the need for developing sensitive and specific analytical techniques for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)

